Cas no 1017798-33-2 (3-Acetylsulfanyl-1-Boc-piperidine)

3-Acetylsulfanyl-1-Boc-piperidine is a protected piperidine derivative featuring both an acetylthio (AcS) group and a tert-butoxycarbonyl (Boc) protecting group. The Boc group provides stability under basic conditions and selective deprotection, while the acetylthio moiety offers reactivity for further functionalization, such as thiol-disulfide exchange or nucleophilic substitution. This compound is particularly useful in medicinal chemistry and peptide synthesis, where controlled modification of sulfur-containing intermediates is required. Its structural features enable precise manipulation in multi-step synthetic routes, ensuring compatibility with a range of reaction conditions. The product is typically employed as a building block for the development of pharmacologically active molecules or as a precursor in heterocyclic chemistry.
3-Acetylsulfanyl-1-Boc-piperidine structure
1017798-33-2 structure
Product Name:3-Acetylsulfanyl-1-Boc-piperidine
CAS No:1017798-33-2
MF:C12H21NO3S
MW:259.365042448044
CID:4559250
PubChem ID:54776238
Update Time:2025-10-28

3-Acetylsulfanyl-1-Boc-piperidine Chemical and Physical Properties

Names and Identifiers

    • 3-Acetylsulfanyl-1-Boc-piperidine
    • 3-Acetylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester
    • tert-butyl 3-(acetylsulfanyl)piperidine-1-carboxylate
    • PB31266
    • LGDAYHSPCJKPMY-UHFFFAOYSA-N
    • tert-butyl 3-acetylsulfanylpiperidine-1-carboxylate
    • P12681
    • 1017798-33-2
    • n-boc-3(r,s)-acetylthio-piperidine
    • SCHEMBL1068166
    • A925673
    • CS-0057714
    • SB21714
    • MDL: MFCD19981583
    • Inchi: 1S/C12H21NO3S/c1-9(14)17-10-6-5-7-13(8-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3
    • InChI Key: LGDAYHSPCJKPMY-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CCCC(SC(C)=O)C1

Computed Properties

  • Exact Mass: 259.124215g/mol
  • Monoisotopic Mass: 259.124215g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 259.37g/mol
  • XLogP3: 2.1
  • Topological Polar Surface Area: 71.9Ų

3-Acetylsulfanyl-1-Boc-piperidine Security Information

  • Storage Condition:(BD314060)

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3-Acetylsulfanyl-1-Boc-piperidine Suppliers

Amadis Chemical Company Limited
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(CAS:1017798-33-2)(禁售)3-Acetylsulfanyl-1-Boc-piperidine
Order Number:A925673
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:44
Price ($):986.0
Email:sales@amadischem.com

Additional information on 3-Acetylsulfanyl-1-Boc-piperidine

Professional Introduction to Compound with CAS No. 1017798-33-2 and Product Name: 3-Acetylsulfanyl-1-Boc-piperidine

The compound with the CAS number 1017798-33-2 and the product name 3-Acetylsulfanyl-1-Boc-piperidine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development. The 3-Acetylsulfanyl-1-Boc-piperidine moiety is particularly noteworthy, as it serves as a versatile scaffold for synthesizing various bioactive molecules. Its molecular structure, incorporating both acetyl and sulfanyl functional groups, enhances its reactivity and adaptability in medicinal chemistry.

In the realm of pharmaceutical research, piperidine derivatives have long been recognized for their pharmacological significance. The introduction of protecting groups such as Boc (tert-butoxycarbonyl) at the 1-position of the piperidine ring not only stabilizes the compound during synthetic processes but also facilitates further functionalization. This makes 3-Acetylsulfanyl-1-Boc-piperidine an invaluable intermediate in the synthesis of more complex molecules. The acetyl and sulfanyl groups at the 3-position contribute to the compound's ability to interact with biological targets, making it a promising candidate for developing novel therapeutic agents.

Recent studies have highlighted the importance of 3-Acetylsulfanyl-1-Boc-piperidine in the development of small-molecule drugs targeting various diseases. Its structural features allow for selective binding to biological receptors, which is crucial for achieving high efficacy with minimal side effects. For instance, researchers have explored its potential in inhibiting enzymes involved in cancer metabolism. The sulfanyl group, in particular, has been found to modulate enzyme activity by participating in hydrogen bonding interactions, thereby enhancing drug potency.

Moreover, the Boc-protected amine group at the 1-position of 3-Acetylsulfanyl-1-Boc-piperidine provides a stable handle for further chemical modifications. This protective group ensures that the amine functionality remains inert under harsh reaction conditions, allowing chemists to introduce other substituents without unwanted side reactions. Such flexibility is essential in drug discovery pipelines, where multiple rounds of optimization are often required to achieve the desired pharmacological profile.

The synthesis of 3-Acetylsulfanyl-1-Boc-piperidine involves a series of well-established organic reactions, including nucleophilic substitution and protection-deprotection strategies. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets stringent pharmaceutical standards. The use of high-performance chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical in characterizing the compound's structure and confirming its identity.

In addition to its applications in drug development, 3-Acetylsulfanyl-1-Boc-piperidine has shown promise in material science research. Its unique chemical properties make it suitable for designing novel polymers and coatings with enhanced durability and functionality. For example, researchers have investigated its incorporation into polymeric matrices to improve thermal stability and mechanical strength. This interdisciplinary approach underscores the compound's versatility beyond traditional pharmaceutical applications.

The growing interest in 3-Acetylsulfanyl-1-Boc-piperidine is also driven by advancements in computational chemistry and molecular modeling techniques. These tools have enabled researchers to predict how different modifications at the acetyl and sulfanyl positions will affect the compound's biological activity. By simulating molecular interactions at an atomic level, scientists can optimize synthetic routes and identify lead compounds more efficiently than ever before.

Future research directions may explore new derivatives of 3-Acetylsulfanyl-1-Boc-piperidine, focusing on enhancing its pharmacological properties through structural modifications. The integration of machine learning algorithms into drug discovery processes could further accelerate this effort by identifying optimal molecular architectures based on large datasets of biological activity profiles. Such innovations highlight the dynamic nature of pharmaceutical chemistry and its continuous evolution toward more targeted therapies.

In conclusion,3-Acetylsulfanyl-1-Boc-piperidine represents a cornerstone compound in modern medicinal chemistry due to its multifaceted applications and structural versatility. Its role as an intermediate in drug synthesis underscores its importance in developing next-generation therapeutics for various diseases. As research progresses,1017798-33-2 will continue to be a valuable asset for scientists seeking innovative solutions in pharmaceuticals and beyond.

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Amadis Chemical Company Limited
(CAS:1017798-33-2)(禁售)3-Acetylsulfanyl-1-Boc-piperidine
A925673
Purity:99%
Quantity:1g
Price ($):986.0
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